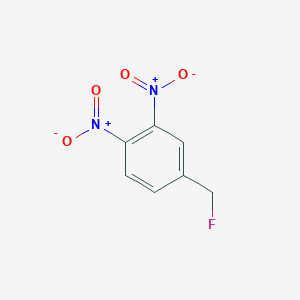

4-(Fluoromethyl)-1,2-dinitrobenzene

Description

4-(Fluoromethyl)-1,2-dinitrobenzene is a nitroaromatic compound featuring a fluoromethyl (-CH₂F) substituent at the para position relative to the nitro (-NO₂) groups located at the 1,2 (ortho) positions on the benzene ring. Nitroaromatics are widely studied for their roles in explosives, dyes, and pharmaceuticals, with substituents like halogens significantly altering reactivity, stability, and toxicity .

Properties

CAS No. |

64747-72-4 |

|---|---|

Molecular Formula |

C7H5FN2O4 |

Molecular Weight |

200.12 g/mol |

IUPAC Name |

4-(fluoromethyl)-1,2-dinitrobenzene |

InChI |

InChI=1S/C7H5FN2O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H,4H2 |

InChI Key |

UQHHDUVYOAJMKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CF)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)-1,2-dinitrobenzene typically involves the introduction of a fluoromethyl group to a dinitrobenzene precursor. One common method is the visible light-mediated radical fluoromethylation, which uses fluoroiodomethane as a fluoromethylating agent. This process is facilitated by visible light and tris(trimethylsilyl)silane, which acts as both a hydrogen- and halogen atom transfer reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the selection of appropriate solvents and catalysts is crucial to ensure the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)-1,2-dinitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The nitro groups on the benzene ring can be substituted with other functional groups under specific conditions.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The fluoromethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Reagents such as halides and bases are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

Substitution: Products with different functional groups replacing the nitro groups.

Reduction: 4-(Fluoromethyl)-1,2-diaminobenzene.

Oxidation: 4-(Carboxymethyl)-1,2-dinitrobenzene.

Scientific Research Applications

4-(Fluoromethyl)-1,2-dinitrobenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-1,2-dinitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The fluoromethyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The nitro groups can also participate in redox reactions, affecting the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Structural and Chemical Properties

Key Analogs:

4-(Chloromethyl)-1,2-dinitrobenzene (CID 13876075): Molecular Formula: C₇H₅ClN₂O₄ Substituents: -NO₂ (1,2), -CH₂Cl (4) Polarity: High due to electron-withdrawing nitro and chloro groups.

1,2-Dinitrobenzene: Molecular Formula: C₆H₄N₂O₄ Substituents: -NO₂ (1,2) Polarity: Higher polarity than 1,4-dinitrobenzene due to adjacent nitro groups, resulting in stronger dipole interactions .

2,4-Dinitrotoluene (2,4-DNT): Molecular Formula: C₇H₆N₂O₄ Substituents: -NO₂ (2,4), -CH₃ (1) Key Differences: The methyl group in 2,4-DNT is less electronegative than fluoromethyl, reducing electronic withdrawal and altering solubility in polar solvents .

Data Table: Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Polarity (Relative Rf) | Boiling Point (°C, inferred) | Toxicity Profile |

|---|---|---|---|---|---|---|

| 4-(Fluoromethyl)-1,2-dinitrobenzene | C₇H₅FN₂O₄ | 188.1 | -NO₂ (1,2), -CH₂F (4) | High | ~300 (estimated) | Likely toxic, mutagenic |

| 4-(Chloromethyl)-1,2-dinitrobenzene | C₇H₅ClN₂O₄ | 216.5 | -NO₂ (1,2), -CH₂Cl (4) | High | ~315 (estimated) | Corrosive, toxic |

| 1,2-Dinitrobenzene | C₆H₄N₂O₄ | 168.1 | -NO₂ (1,2) | Higher (Rf: lower) | 319 (literature) | Toxic, explosive |

| 1,4-Dinitrobenzene | C₆H₄N₂O₄ | 168.1 | -NO₂ (1,4) | Lower (Rf: higher) | 290 (literature) | Less polar, toxic |

| 2,4-Dinitrotoluene | C₇H₆N₂O₄ | 182.1 | -NO₂ (2,4), -CH₃ (1) | Moderate | 300 (literature) | Carcinogenic, mutagenic |

Polarity and Chromatographic Behavior

- 1,2-Dinitrobenzene vs. 1,4-Dinitrobenzene: The ortho-nitro arrangement in 1,2-dinitrobenzene increases polarity, resulting in lower Rf values in thin-layer chromatography (TLC) compared to the para isomer . For this compound, the fluoromethyl group’s electronegativity may further enhance polarity, reducing its Rf relative to non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.